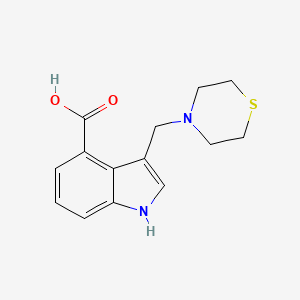
3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid
Descripción general
Descripción
3-(Thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid is a structural analog of indole-3-carboxylic acid (ICA) with a thiomorpholine group attached to the methyl group at the 4-position. It is a versatile molecule with a wide range of applications in the fields of medicinal chemistry and drug discovery. The structure of 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid is shown in Figure 1.
Aplicaciones Científicas De Investigación
3-(Thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid has a wide range of applications in the fields of medicinal chemistry and drug discovery. It has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the human immunodeficiency virus (HIV) reverse transcriptase and the human cytochrome P450 enzymes. It has also been used in the synthesis of a variety of other compounds, such as antifungal agents, anti-inflammatory agents, and antitumor agents.
Mecanismo De Acción
The mechanism of action of 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid is not well understood. It is believed to act as a potent inhibitor of the human cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs. In addition, it may also act as an inhibitor of the HIV reverse transcriptase, which is responsible for the replication of the virus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid are not well understood. However, it has been shown to inhibit the activity of the human cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs. In addition, it has been shown to inhibit the activity of the HIV reverse transcriptase, which is responsible for the replication of the virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid in laboratory experiments are that it is a relatively inexpensive reagent, and it can be used to synthesize a variety of biologically active compounds. The main limitation of using this reagent is that it is not water soluble, which can make it difficult to use in some experiments.
Direcciones Futuras
The potential future directions for 3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid include further exploration of its potential applications in the fields of medicinal chemistry and drug discovery. This includes the development of new inhibitors of the human cytochrome P450 enzymes and the HIV reverse transcriptase, as well as the synthesis of new antifungal agents, anti-inflammatory agents, and antitumor agents. In addition, further research into the biochemical and physiological effects of this compound may lead to the discovery of new therapeutic uses. Finally, further exploration of the synthesis of this compound may lead to the development of more efficient and cost-effective methods for its production.
Propiedades
IUPAC Name |
3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-14(18)11-2-1-3-12-13(11)10(8-15-12)9-16-4-6-19-7-5-16/h1-3,8,15H,4-7,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUNCTLEJNDEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CNC3=CC=CC(=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(thiomorpholin-4-ylmethyl)-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1386782.png)
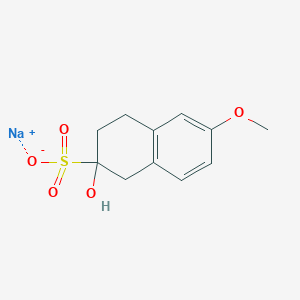
![2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B1386788.png)
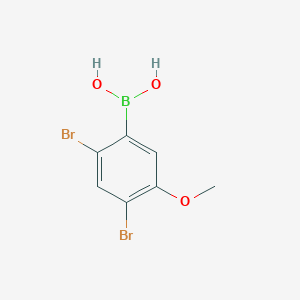
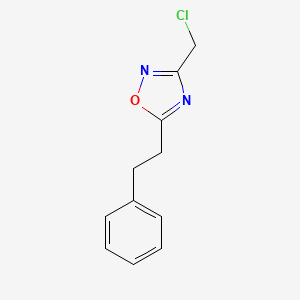
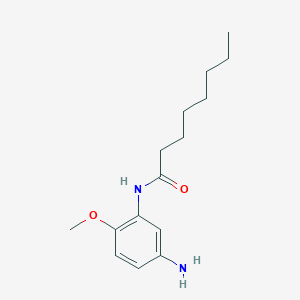

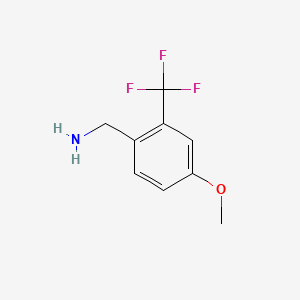
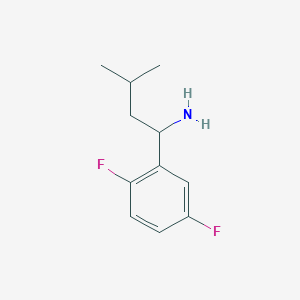
![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
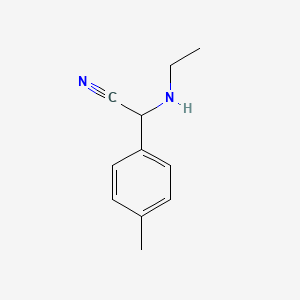
![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)